
2-Chloro-3-methoxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methoxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones These compounds are characterized by the presence of a ketone group attached to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be considered to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-3-methoxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 2-Chloro-3-methoxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
類似化合物との比較
Similar Compounds
2-Chloro-1-phenylpropan-1-one: A simpler analog with fewer substituents.
3-Methoxy-1-phenylpropan-1-one: Lacks the chloro and additional methoxy groups.
4-Methoxyphenylpropan-1-one: Contains only the methoxy group on the aromatic ring.
Uniqueness
2-Chloro-3-methoxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one is unique due to its combination of functional groups, which can impart distinct chemical and biological properties. The presence of both chloro and methoxy groups can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
90399-68-1 |
|---|---|
分子式 |
C17H17ClO3 |
分子量 |
304.8 g/mol |
IUPAC名 |
2-chloro-3-methoxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H17ClO3/c1-20-14-10-8-13(9-11-14)17(21-2)15(18)16(19)12-6-4-3-5-7-12/h3-11,15,17H,1-2H3 |
InChIキー |
GAKODWZVXMDNDL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


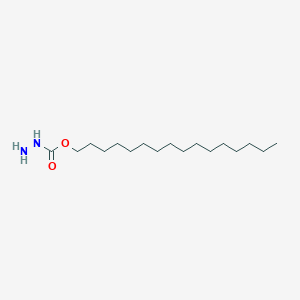
![(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14374907.png)
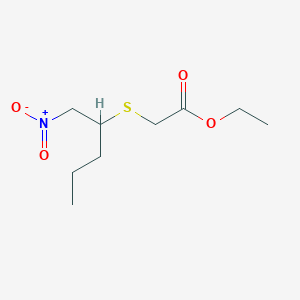

![N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine](/img/structure/B14374921.png)
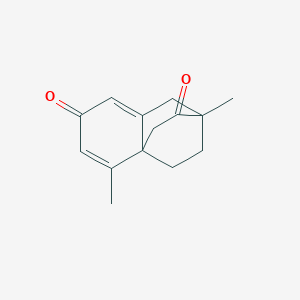
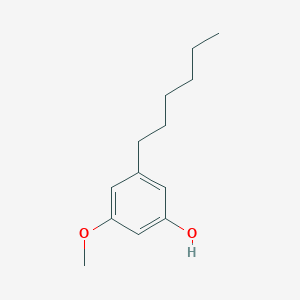
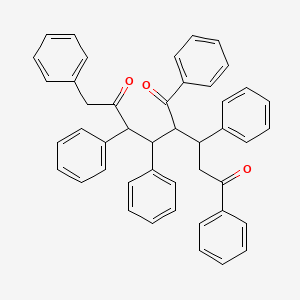
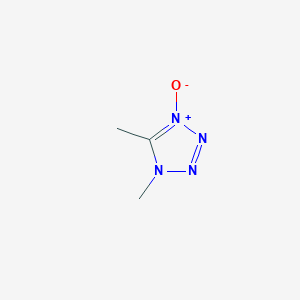

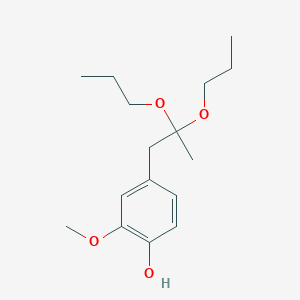
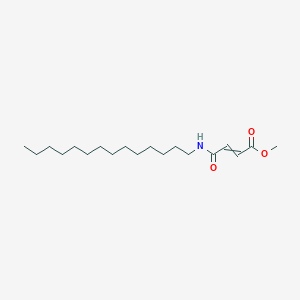
![N-{[(Benzenesulfinyl)imino]methyl}benzamide](/img/structure/B14374970.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14374974.png)
